7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Overview
Description
The compound “7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one”, also known as RLX, is a pharmacologically active vasicinone analogue . It has been found to exhibit potent anticancer activities both in vitro and in vivo .
Synthesis Analysis
The compound is derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It is part of the quinazoline class of compounds .Chemical Reactions Analysis
The compound has been found to inhibit the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Scientific Research Applications
Anticancer Agent
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has been identified as a potential anticancer agent. It is currently in pre-clinical studies for its efficacy against cancer. A stability-indicating HPLC method has been developed for its analysis and assessment in these studies, highlighting its importance in cancer research (Sharma, Upadhyay, & Mahindroo, 2016).
Antitussive Effects
This compound has demonstrated significant antitussive effects. In a study using a citric acid-induced cough model in Guinea pigs, various azepino[2,1-b]quinazolones, including this compound, showed a notable decrease in cough frequency and increase in cough latency, suggesting its potential in treating cough-related conditions (Nepali et al., 2011).
Antiasthmatic Activity
Research has also focused on the antiasthmatic activity of TAZQ, particularly when combined with ambroxol in Guinea pigs. The combination has shown significant efficacy in inhibiting ovalbumin-induced airway hyper-responsiveness, pointing towards its potential application in asthma treatment (Bande et al., 2012).
Immunopharmacological Properties
TAZQ has been studied for its effects on the immune system, showing significant reduction in hypersensitivity reactions in mice and rats, and inhibition of humoral antibody synthesis. These findings indicate its potential utility in immunopharmacology (Sharma et al., 1992).
Anxiolytic Properties
Some studies have explored the anxiolytic properties of related compounds, like annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones, which show potential as anxiolytic agents. Though not directly on TAZQ, this research provides a context for its potential application in neuropharmacology (Francis et al., 1991).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of TAZQ and its derivatives. These studies are crucial in understanding the chemical properties and potential applications of TAZQ in various fields, including medicinal chemistry and pharmacology. For instance, research on the synthesis of novel classes of tetracycles bearing tetrahydro ring systems from benzothiazole includes derivatives of TAZQ (Robin et al., 2002).
ConclusionThe various studies on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one demonstrate its potential in several therapeutic areas including anticancer, antitussive, antiasthmatic, and immunopharmacological applications. Its synthesis and characterization also form a significant part of the research, aiding in the development of this compound for potential clinical
Scientific Research Applications of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Potential Anticancer Agent
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has shown promise as a potential anticancer agent. Currently under pre-clinical studies, TAZQ is a synthetic analogue of vasicine and has demonstrated various pharmacological properties including anticancer activity. A specific HPLC method has been developed for its analysis and stability assessment in these contexts (Sharma, Upadhyay, & Mahindroo, 2016).
Antitussive Effects
A series of azepino[2,1-b]quinazolones, including TAZQ, have been evaluated for their antitussive (cough-suppressing) activity. In a study using a citric acid-induced cough model in Guinea pigs, these compounds significantly decreased cough frequency and increased cough latency, indicating their potential use as antitussive agents (Nepali et al., 2011).
Antiasthmatic Activity
The antiasthmatic activity of TAZQ, particularly in combination with the mucolytic agent ambroxol, has been studied in Guinea pigs. This combination demonstrated significant effectiveness in inhibiting airway hyper-responsiveness induced by ovalbumin, suggesting its potential as a treatment for asthma (Bande et al., 2012).
Immunopharmacological Properties
The compound has been researched for its effects on both cell-mediated and humoral components of the immune system. Studies indicate that TAZQ significantly reduces hypersensitivity reactions and has a dose-related reduction effect in developing adjuvant arthritis in rats, highlighting its immunopharmacological potential (Sharma et al., 1992).
Synthesis and Characterization
There has been significant research into the synthesis and characterization of TAZQ and its derivatives. These studies are pivotal in understanding the chemical properties and potential applications of TAZQ in various fields, including medicinal chemistry and pharmacology. For example, novel tetracyclic skeletons bearing tetrahydro ring systems from benzothiazole, including derivatives of TAZQ, have been synthesized and characterized (Robin et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIIBRHXAULMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877175 | |
Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
CAS RN |
4425-23-4 | |
Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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